1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound belonging to the pyrazolo[3,4-d]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of an appropriate pyrazolopyrimidine derivative with an allyl halide under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalysts, is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the chloro group to yield a different functional group.
Substitution: Replacement of the allyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of pyrazolo[3,4-d]pyrimidin-4-one derivatives.
Reduction: Production of chloroalkyl derivatives.
Substitution: Generation of a variety of substituted pyrazolo[3,4-d]pyrimidin-4-ones.
Scientific Research Applications
1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antiproliferative effects against cancer cell lines.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in cellular processes.
Comparison with Similar Compounds
1-Allyl-6-chloro-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their substituents and functional groups.
Chloroalkyl pyrazolopyrimidines: These compounds have variations in the chloroalkyl group, leading to different chemical properties and biological activities.
Properties
IUPAC Name |
6-chloro-1-prop-2-enyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c1-2-3-13-6-5(4-10-13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXPBAQJWMMEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=N1)C(=O)NC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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